8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione
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Overview
Description
8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione typically involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl.
Introduction of Substituents: The cyclopentyl, methyl, and propionyl groups can be introduced through various acylation and alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrido[2,3-d]pyrimidine derivatives.
Substitution: Formation of halogenated pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione has several scientific research applications:
Medicinal Chemistry: It is used in the development of cyclin-dependent kinase inhibitors for cancer treatment.
Biological Studies: The compound is studied for its antiproliferative activity against various cancer cell lines.
Chemical Biology: It serves as a tool compound for studying the biological pathways involving pyrido[2,3-d]pyrimidine derivatives.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione involves its interaction with cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclopentyl, methyl, and propionyl groups enhances its binding affinity and selectivity for CDKs, making it a valuable compound for targeted cancer therapy .
Properties
Molecular Formula |
C16H19N3O3 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
8-cyclopentyl-5-methyl-6-propanoyl-1H-pyrido[2,3-d]pyrimidine-2,7-dione |
InChI |
InChI=1S/C16H19N3O3/c1-3-12(20)13-9(2)11-8-17-16(22)18-14(11)19(15(13)21)10-6-4-5-7-10/h8,10H,3-7H2,1-2H3,(H,17,18,22) |
InChI Key |
LXDYOATVEKHFQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C2=C(NC(=O)N=C2)N(C1=O)C3CCCC3)C |
Origin of Product |
United States |
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